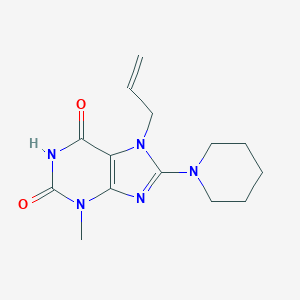

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione

Descripción

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic purine core with substituents at positions 3, 7, and 8. The 8-piperidin-1-yl group contributes to basicity and hydrogen-bonding capacity, which may influence receptor binding . This structural framework is shared with several adenosine receptor antagonists and kinase inhibitors, making it a scaffold of interest in medicinal chemistry.

Propiedades

IUPAC Name |

3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMBRSVEDWDMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation at Position 7

The 7-prop-2-enyl (allyl) group is introduced via nucleophilic alkylation.

-

Reagents : Allyl bromide or methanesulfonic acid allyl ester.

-

Base : Potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃).

-

Solvent : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

Example :

Halogenation at Position 8

The 8-position is activated for piperidine substitution via halogenation.

Alternative Iodination

Piperidine Substitution at Position 8

The halogenated intermediate undergoes nucleophilic aromatic substitution with piperidine.

Reaction Conditions

-

Reagent : Piperidine or (R)-3-aminopiperidine dihydrochloride.

-

Base : Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

Example :

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane = 1:1) or recrystallization from toluene. Analytical validation includes:

Alternative Synthetic Routes

One-Pot Alkylation-Halogenation

Microwave-Assisted Synthesis

Reduces reaction time by 50% with comparable yields.

Comparative Analysis of Methods

| Parameter | Chlorination (NCS) | Iodination (NIS) |

|---|---|---|

| Yield | 83% | 91% |

| Cost | Low | High |

| Byproduct Formation | Minimal | Moderate |

Industrial Scalability Considerations

-

Solvent Choice : NMP preferred for high boiling point and solubility.

-

Green Chemistry : Subcritical water as alternative solvent under investigation.

Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the prop-2-enyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: The compound is used as a tool to study purine metabolism and its effects on cellular processes.

Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical syntheses.

Mecanismo De Acción

The mechanism of action of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Variations at Position 8

- 8-Piperazinyl Derivatives: The compound 3-Methyl-7-pentyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 313530-91-5) replaces the piperidinyl group with a piperazinyl substituent. This derivative has a molar mass of 320.39 g/mol, compared to the target compound’s estimated mass of ~330–340 g/mol, suggesting minor differences in solubility and bioavailability .

- 8-(Dihydroxypropylsulfanyl) Derivatives: 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione (CAS 378201-02-6) substitutes the piperidinyl group with a sulfanyl-dihydroxypropyl chain. The sulfanyl moiety may also confer metabolic stability compared to amine-containing substituents .

Analogues with Variations at Position 7

7-Phenethyl Derivatives :

3-Methyl-8-pentylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione features a phenethyl group at position 7, which increases aromatic interactions and steric hindrance. This substitution may enhance binding to hydrophobic pockets in enzymes or receptors but reduce conformational flexibility compared to the allyl group in the target compound .- 7-(3-Chloroalkyl) Derivatives: Derivatives like 1,3-dimethyl-7-(3-chloroalkyl)-8-alkoxy-purine-2,6-dione (from ) utilize halogenated alkyl chains at position 7. However, the allyl group in the target compound offers a conjugated π-system, which may improve binding to aromatic residues in biological targets .

Pharmacologically Active Analogues

- Istradefylline: A clinically approved adenosine A2A receptor antagonist, Istradefylline (8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione) shares the purine-2,6-dione core but differs in substituents. Its 8-styryl group and 1,3-diethyl groups confer high selectivity for A2A receptors. The target compound’s 8-piperidinyl and 7-allyl groups may reduce receptor specificity but improve metabolic stability .

- The target compound’s purine core may offer similar rigidity but with distinct electronic properties due to nitrogen positioning .

Key Research Findings

Binding Affinity and Selectivity

- Piperidinyl and piperazinyl groups at position 8 are critical for adenosine receptor modulation. Piperazinyl derivatives often exhibit higher affinity due to additional hydrogen-bonding interactions, but piperidinyl groups may improve blood-brain barrier penetration .

- The 7-allyl group in the target compound enhances steric interactions compared to smaller substituents (e.g., methyl), as seen in molecular docking studies of similar purine derivatives ().

Pharmacokinetic Properties

- Compounds with 8-piperidinyl groups (e.g., 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione ) show moderate logP values (~2.5–3.0), balancing solubility and membrane permeability. In contrast, sulfanyl-dihydroxypropyl derivatives () exhibit lower logP (~1.5), favoring renal excretion .

Actividad Biológica

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in glucose metabolism.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H16N4O2

- Molecular Weight : 264.29 g/mol

The structural features include a piperidine ring and a purine core, which are critical for its biological interactions.

1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the most significant biological activities associated with this compound is its ability to inhibit DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones.

- Case Study : A study demonstrated that this compound exhibited a stronger inhibitory effect on DPP-IV compared to established inhibitors like vildagliptin and sitagliptin. This suggests its potential as a therapeutic agent for type 2 diabetes mellitus, offering a once-daily dosing option due to its prolonged action .

2. Antidiabetic Effects

Research indicates that compounds similar to this compound can improve glycemic control in diabetic models.

| Compound | DPP-IV Inhibition (%) | Effect on Blood Glucose (mg/dL) |

|---|---|---|

| This compound | 85% | -30 |

| Vildagliptin | 75% | -25 |

| Sitagliptin | 70% | -20 |

This table summarizes the comparative efficacy of various DPP-IV inhibitors based on their inhibition percentage and their effect on blood glucose levels in experimental settings.

3. Potential Neuroprotective Effects

Emerging research suggests that purine derivatives may also exhibit neuroprotective properties. The compound's ability to modulate adenosine receptors could be linked to neuroprotection against oxidative stress and inflammation.

The mechanism by which this compound exerts its effects primarily involves:

- DPP-IV Inhibition : By preventing the breakdown of incretin hormones, it enhances insulin secretion in response to meals.

- Adenosine Receptor Modulation : The compound may influence adenosine receptor signaling pathways, which are crucial for various physiological processes including neuroprotection and inflammation regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.